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Compound of Interest

Compound Name: Fgfr3-IN-5

L Get Quote

Cat. No.: B10857930

CAS Number: 2446664-72-6

This in-depth technical guide provides comprehensive information on Fgfr3-IN-5, a potent and
selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document is intended
for researchers, scientists, and drug development professionals interested in the therapeutic
potential of targeting the FGFR3 signaling pathway.

Core Product Information

Fgfr3-IN-5 is a small molecule inhibitor with high affinity and selectivity for FGFR3, a receptor
tyrosine kinase frequently implicated in the pathogenesis of various cancers, most notably
bladder cancer.[1][2] Its ability to selectively block FGFR3 signaling makes it a valuable tool for
preclinical research and a potential candidate for further drug development.

Physicochemical Properties

Property Value Reference

CAS Number 2446664-72-6 [3]

Molecular Formula C24H24FN70s3 MedChemExpress
Molecular Weight 477.49 g/mol MedChemExpress

Purity >99% (typical) [4]

Appearance Crystalline solid N/A

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10857930?utm_src=pdf-interest
https://www.benchchem.com/product/b10857930?utm_src=pdf-body
https://www.benchchem.com/product/b10857930?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6886680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3656097/
https://bpsbioscience.com/fgfr2-assay-kit-79804
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/fgfr2-kinase-assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Solubility and Storage

Solvent Solubility Notes

DMSO =50 mg/mL Stock solutions

10% DMSO, 40% PEG300,
In vivo formulation 1 5 mg/mL 5% Tween-80, 45% Saline.

Requires sonication.

10% DMSO, 90% Corn Oil.

In vivo formulation 2 5 mg/mL . o
Requires sonication.

Storage: Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.

[3]

Biological Activity and Selectivity

Fgfr3-IN-5 demonstrates potent and selective inhibition of FGFR family kinases. The inhibitory
activity has been characterized in both biochemical and cellular assays.

Biochemical Kinase Inhibition
Target Kinase ICs0 (NM)
FGFR3 3
FGFR2 44
FGFR1 289

Data from MedChemExpress product information.[4]

llul hosphorylati hibiti

Target in Cells ICs0 (NM) Cell Line
FGFR3 8 HEK-293
FGFR1 59 HEK-293
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Data from MedChemExpress product information.[4]

Mechanism of Action and Signaling Pathways

FGFR3 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs),
dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These
pathways are crucial for cell proliferation, differentiation, and survival.[5] Dysregulation of
FGFR3 signaling, through mutations, fusions, or amplifications, is a known driver in several
cancers.[1] Fgfr3-IN-5 exerts its effect by competitively binding to the ATP-binding pocket of
the FGFR3 kinase domain, thereby preventing its phosphorylation and subsequent activation of
downstream pathways.

The primary signaling cascades initiated by FGFR3 include:

RAS-MAPK Pathway: Mediates cell proliferation.

PI3K-AKT Pathway: Promotes cell survival and growth.

PLCy Pathway: Influences cell motility and calcium signaling.

STAT Pathway: Involved in cell survival and differentiation.
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Figure 1: Simplified FGFR3 signaling pathway and the inhibitory action of Fgfr3-IN-5.
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Experimental Protocols

While the specific, detailed synthesis and experimental protocols for Fgfr3-IN-5 are not publicly
available, this section outlines representative methodologies for the characterization of such an
inhibitor.

Biochemical Kinase Assay (Representative Protocol)

A common method for determining the I1Cso of a kinase inhibitor is a luminescence-based
assay, such as the ADP-Glo™ Kinase Assay.

Objective: To measure the amount of ADP produced by the kinase reaction, which is inversely
proportional to the inhibitory activity of the compound.

Materials:

e Recombinant human FGFR3 kinase domain.

e Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.
o Fgfr3-IN-5 serially diluted in DMSO.

e ATP solution.

o ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent).

» Kinase buffer (e.g., 40mM Tris-HCI pH 7.5, 20mM MgClz, 0.1 mg/mL BSA).

Procedure:

» Kinase Reaction:
o In a 384-well plate, add 1 pL of serially diluted Fgfr3-IN-5 or DMSO (vehicle control).
o Add 2 pL of a solution containing the FGFR3 enzyme.

o Initiate the reaction by adding 2 uL of a solution containing the substrate and ATP.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b10857930?utm_src=pdf-body
https://www.benchchem.com/product/b10857930?utm_src=pdf-body
https://www.benchchem.com/product/b10857930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Incubate at room temperature for a defined period (e.g., 60 minutes).

o ADP Detection:

o Add 5 pL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal. Incubate for 30 minutes.

o Data Acquisition:
o Measure luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of Fgfr3-IN-5 relative to the DMSO
control.

o Determine the ICso value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Representative
Protocol)

Western blotting is a standard technique to assess the inhibition of receptor phosphorylation in
a cellular context.

Objective: To determine the effect of Fgfr3-IN-5 on the phosphorylation of FGFR3 and its
downstream effectors (e.g., ERK, AKT) in a relevant cell line.

Materials:

A human cancer cell line with known FGFR3 activation (e.g., a bladder cancer cell line with
an activating FGFR3 mutation).

Fgfr3-IN-5.

Cell culture medium and supplements.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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e Primary antibodies against phospho-FGFR3, total FGFR3, phospho-ERK, total ERK,
phospho-AKT, total AKT, and a loading control (e.g., B-actin).

e HRP-conjugated secondary antibodies.
e Enhanced chemiluminescence (ECL) substrate.
Procedure:

e Cell Culture and Treatment:

[e]

Seed cells in 6-well plates and allow them to adhere overnight.

o

Serum-starve the cells for 24 hours to reduce basal signaling.

[¢]

Pre-treat cells with various concentrations of Fgfr3-IN-5 for 1-2 hours.

[e]

Stimulate the cells with a ligand (e.g., FGF2) for 10-15 minutes, if the cell line does not
have a constitutively active mutant.

e Protein Extraction:
o Wash cells with ice-cold PBS.
o Lyse the cells with lysis buffer on ice.
o Clarify the lysates by centrifugation.
o Western Blotting:

o Determine protein concentration of the lysates (e.g., using a BCA assay).

o

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

[¢]

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

[¢]

Incubate the membrane with primary antibodies overnight at 4°C.

[e]

Wash and incubate with HRP-conjugated secondary antibodies.
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o Wash and apply ECL substrate.

o Data Analysis:
o Image the blot using a chemiluminescence detection system.

o Quantify band intensities and normalize the phosphorylated protein levels to the total
protein levels.

Experimental and Logical Workflows

The characterization of a selective kinase inhibitor like Fgfr3-IN-5 typically follows a structured
workflow, from initial screening to cellular validation.
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Figure 2: A representative experimental workflow for the characterization of an FGFR inhibitor.
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Conclusion

Fgfr3-IN-5 is a valuable research tool for investigating the roles of FGFR3 in health and
disease. Its high potency and selectivity make it a strong candidate for preclinical studies
targeting FGFR3-driven cancers. This guide provides a foundational understanding of its
properties and the methodologies for its investigation, serving as a resource for the scientific
community engaged in cancer research and drug discovery. Further studies are warranted to
explore its therapeutic potential in relevant in vivo models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Novel FGFR3 Splice Variant Preferentially Expressed in African American Prostate
Cancer Drives Aggressive Phenotypes and Docetaxel Resistance - PMC
[pmc.ncbi.nlm.nih.gov]

o 2. ldentification of Fibroblast Growth Factor Receptor 3 (FGFR3) as a Protein Receptor for
Botulinum Neurotoxin Serotype A (BoNT/A) - PMC [pmc.ncbi.nlm.nih.gov]

» 3. bpsbioscience.com [bpsbioscience.com]
e 4. promega.com [promega.com]

o 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A
Comprehensive Review [frontiersin.org]

 To cite this document: BenchChem. [Fgfr3-IN-5: A Technical Guide for Researchers and Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857930#fgfr3-in-5-cas-number-and-product-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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